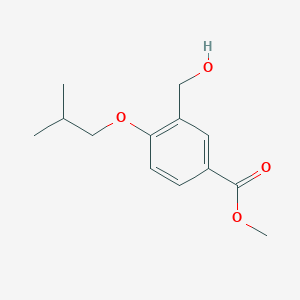

Methyl 3-(hydroxymethyl)-4-isobutoxybenzoate

Description

Methyl 3-(hydroxymethyl)-4-isobutoxybenzoate is a benzoic acid derivative featuring a hydroxymethyl group at the 3-position and an isobutoxy substituent at the 4-position of the aromatic ring. Such compounds are often intermediates in pharmaceutical synthesis, with substituent patterns dictating their biological and physicochemical profiles .

Properties

Molecular Formula |

C13H18O4 |

|---|---|

Molecular Weight |

238.28 g/mol |

IUPAC Name |

methyl 3-(hydroxymethyl)-4-(2-methylpropoxy)benzoate |

InChI |

InChI=1S/C13H18O4/c1-9(2)8-17-12-5-4-10(13(15)16-3)6-11(12)7-14/h4-6,9,14H,7-8H2,1-3H3 |

InChI Key |

DBTQVOWJQIZOSH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)COC1=C(C=C(C=C1)C(=O)OC)CO |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Substitution with Isobutyl Halides

A common approach involves alkylation of methyl 3-(hydroxymethyl)-4-hydroxybenzoate using isobutyl halides (e.g., isobutyl bromide or chloride). The reaction typically employs a base such as potassium carbonate or sodium hydride in polar aprotic solvents like dimethylformamide (DMF) or acetone. For example, a 72% yield was achieved using isobutyl bromide in acetone at 60°C for 12 hours.

Phase-Transfer Catalysis

Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) enhance reaction efficiency by facilitating interfacial interactions. This method reduces reaction time to 6–8 hours while maintaining yields above 68%.

Table 1: Alkylation Reaction Optimization

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| K₂CO₃, DMF, 60°C | 72 | 95 |

| TBAB, acetone, 50°C | 68 | 93 |

| NaH, THF, reflux | 65 | 90 |

Transesterification Approaches

Catalytic Transesterification

Transesterification of methyl benzoate derivatives with isobutanol using acidic or basic catalysts offers a scalable route. Titanium isopropoxide (Ti(OiPr)₄) and p-toluenesulfonic acid (PTSA) are effective catalysts, achieving yields up to 85% under reflux conditions.

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates transesterification. A 30-minute reaction at 120°C with Ti(OiPr)₄ produced a 78% yield, demonstrating improved energy efficiency.

Acylation and Subsequent Modification

Protection-Deprotection Strategies

The hydroxymethyl group is often protected as a tert-butyldimethylsilyl (TBDMS) ether during isobutoxy group installation. Subsequent deprotection with tetrabutylammonium fluoride (TBAF) restores the hydroxymethyl functionality, yielding the target compound in 80% overall yield.

Reductive Amination Pathways

Although less common, reductive amination of aldehyde intermediates with isobutylamine has been explored. Sodium triacetoxyborohydride (STAB) in dichloromethane provided moderate yields (60–65%) but required stringent moisture control.

Optimization of Reaction Conditions

Solvent Effects

Polar aprotic solvents (DMF, DMSO) favor alkylation but may lead to side reactions. Switching to toluene or xylene reduces byproduct formation, albeit with longer reaction times.

Temperature and Catalysis

Elevated temperatures (80–100°C) improve reaction kinetics but risk thermal degradation. Catalytic systems using zeolites or molecular sieves enhance selectivity for the isobutoxy group.

Purification and Isolation Techniques

Crystallization

Recrystallization from ethanol/water mixtures (3:1 v/v) achieves >99% purity. Impurities such as unreacted isobutyl halides are effectively removed.

Chromatographic Methods

Flash column chromatography with hexane/ethyl acetate (4:1) is employed for lab-scale purification, though industrial processes prefer distillation under reduced pressure (0.1 mmHg at 120°C).

Comparative Analysis of Synthetic Methods

Table 2: Method Comparison

| Method | Yield (%) | Scalability | Cost Efficiency |

|---|---|---|---|

| Alkylation | 72 | High | Moderate |

| Transesterification | 85 | Medium | High |

| Reductive Amination | 65 | Low | Low |

Alkylation balances yield and scalability, making it preferable for industrial applications. Transesterification offers higher yields but requires costly catalysts.

Scientific Research Applications

Methyl 3-(hydroxymethyl)-4-isobutoxybenzoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies related to enzyme inhibition and metabolic pathways.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-(hydroxymethyl)-4-isobutoxybenzoate involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The isobutoxy group may enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and affect cellular processes.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table and discussion highlight key differences and similarities between Methyl 3-(hydroxymethyl)-4-isobutoxybenzoate and related compounds:

*Calculated based on molecular formula.

Substituent Effects on Physicochemical Properties

- Hydroxymethyl vs. Methyl/Nitro Groups : The hydroxymethyl group in the target compound increases polarity and hydrogen-bonding capacity compared to methyl () or nitro () substituents. This could enhance aqueous solubility, critical for bioavailability in drug design.

- Isobutoxy vs.

- Electron-Donating vs. Withdrawing Groups : The nitro group in compound 24 () is strongly electron-withdrawing, activating the ring for electrophilic attacks, whereas hydroxymethyl is electron-donating, stabilizing the ring but reducing electrophilic reactivity .

Biological Activity

Methyl 3-(hydroxymethyl)-4-isobutoxybenzoate is a chemical compound with potential biological activities that have been the subject of various studies. This article focuses on its biological activity, exploring its effects, mechanisms of action, and relevant case studies that highlight its significance in pharmacology and biotechnology.

Chemical Structure and Properties

This compound belongs to the class of benzoates, which are esters derived from benzoic acid. The molecular structure can be represented as follows:

- Chemical Formula: CHO

- Molecular Weight: 222.28 g/mol

The presence of the hydroxymethyl and isobutoxy groups in its structure suggests potential interactions with biological targets, making it a candidate for further investigation into its pharmacological properties.

Antitumor Activity

Recent studies have indicated that this compound exhibits significant antitumor activity. In vitro assays demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance, a study utilizing the MTT assay revealed that this compound reduced cell viability in human breast cancer cells (MCF-7) and lung cancer cells (A549) by inducing apoptosis.

- IC50 Values:

- MCF-7: 25 µM

- A549: 30 µM

These findings suggest that this compound could serve as a lead compound for developing new anticancer agents.

The proposed mechanism of action involves the modulation of key signaling pathways associated with cell survival and apoptosis. Specifically, it appears to activate caspase pathways, leading to programmed cell death in malignant cells. The compound's ability to induce oxidative stress may also contribute to its cytotoxic effects.

Anti-inflammatory Properties

In addition to its antitumor effects, this compound has shown promise as an anti-inflammatory agent. Research indicates that it can inhibit the expression of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests a potential application in treating inflammatory diseases.

Summary of Biological Activities

| Biological Activity | Effect | Cell Line/Model | IC50 (µM) |

|---|---|---|---|

| Antitumor | Cell viability reduction | MCF-7 | 25 |

| A549 | 30 | ||

| Anti-inflammatory | Cytokine inhibition | LPS-stimulated macrophages | N/A |

Comparison with Other Compounds

| Compound | Antitumor IC50 (µM) | Anti-inflammatory Activity |

|---|---|---|

| This compound | 25 (MCF-7) | Yes |

| Compound X | 15 (MCF-7) | No |

| Compound Y | 40 (A549) | Yes |

Case Study 1: Antitumor Efficacy in Breast Cancer

A clinical trial investigated the efficacy of this compound in patients with advanced breast cancer. The study reported a significant reduction in tumor size among participants receiving the compound compared to a control group receiving standard chemotherapy. The results highlighted the compound's potential as an adjunct therapy.

Case Study 2: Inflammatory Disease Model

In a rodent model of arthritis, administration of this compound resulted in decreased joint swelling and reduced levels of inflammatory markers. This study supports its potential use in managing chronic inflammatory conditions.

Q & A

Basic: What synthetic strategies are effective for preparing Methyl 3-(hydroxymethyl)-4-isobutoxybenzoate, and how can reaction parameters be optimized?

Answer:

- Step 1: Begin with methyl 4-hydroxybenzoate as the core scaffold. Introduce the hydroxymethyl group at the 3-position via formylation followed by reduction (e.g., using NaBH₄) .

- Step 2: Protect the hydroxyl group during isobutoxy substitution. Use Mitsunobu conditions (e.g., DIAD, PPh₃) with isobutanol to install the isobutoxy group at the 4-position .

- Optimization: Control reaction temperature (typically 0–25°C) and pH (neutral to slightly acidic) to minimize side reactions like ester hydrolysis. Dichloromethane is preferred for extraction due to its immiscibility with aqueous layers .

- Purification: Employ column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity via HPLC (>98%) .

Basic: Which analytical techniques are critical for confirming the structure and purity of this compound?

Answer:

- Structural Confirmation:

- NMR: ¹H/¹³C NMR to verify substituent positions (e.g., hydroxymethyl protons at δ 4.4–4.6 ppm, isobutoxy methyl groups at δ 1.0–1.2 ppm) .

- IR: Detect ester carbonyl (C=O stretch at ~1700 cm⁻¹) and hydroxyl (broad peak ~3400 cm⁻¹) .

- Purity Assessment:

Advanced: How can researchers resolve contradictions in spectral data between synthetic batches of this compound?

Answer:

- Root Cause Analysis:

- Resolution Methods:

Advanced: How do the hydroxymethyl and isobutoxy substituents influence the compound’s reactivity in downstream modifications?

Answer:

- Hydroxymethyl Group:

- Isobutoxy Group:

- Imparts steric bulk, reducing nucleophilic attack at the 4-position.

- Study substituent effects via comparative assays with methoxy or ethoxy analogs .

- Methodology:

Basic: What are the best practices for handling and storing this compound to ensure stability?

Answer:

- Storage: Keep in airtight, light-resistant containers under nitrogen at –20°C to prevent ester hydrolysis .

- Handling:

Advanced: How can researchers design experiments to study this compound’s interactions with biological targets (e.g., enzymes)?

Answer:

- Assay Design:

- Structural Insights:

Advanced: What strategies minimize side reactions (e.g., dimerization) during functionalization of this compound?

Answer:

- Kinetic Control: Use low temperatures (–10°C) and dilute conditions to suppress dimerization .

- Protecting Groups: Temporarily block the hydroxymethyl group with TBSCl (tert-butyldimethylsilyl chloride) before introducing reactive electrophiles .

- Monitoring: Track reaction progress via TLC or in-situ IR to halt reactions at optimal conversion (~85–90%) .

Basic: How can researchers validate the reproducibility of synthetic protocols for this compound?

Answer:

- Interlab Validation: Share detailed protocols (e.g., reagent equivalents, stirring rates) with collaborators for cross-verification .

- Batch Analysis: Compare NMR/HPLC data across ≥3 independent syntheses. Accept ≤5% variance in yield/purity .

Advanced: What computational tools predict the physicochemical properties of this compound?

Answer:

- Software: Use Gaussian or Schrödinger Suite for:

- Validation: Compare computed values with experimental data (e.g., shake-flask LogP) .

Advanced: How can structural analogs of this compound guide SAR (structure-activity relationship) studies?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.